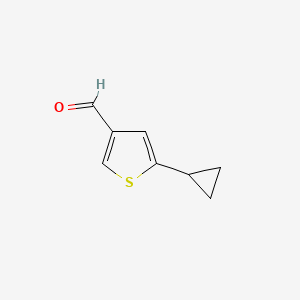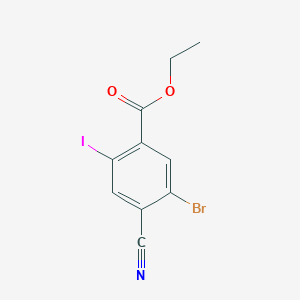![molecular formula C9H7BrO2S2 B1462410 2-bromo-3-thieno[3,2-b]thiophènecarboxylate d'éthyle CAS No. 2055722-78-4](/img/structure/B1462410.png)
2-bromo-3-thieno[3,2-b]thiophènecarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C9H7BrO2S2 and its molecular weight is 291.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
2-bromo-3-thieno[3,2-b]thiophènecarboxylate d'éthyle: , également connu sous le nom de 5-bromo-6-thieno[3,2-b]thiophènecarboxylate d'éthyle, est un composé polyvalent avec plusieurs applications dans la recherche scientifique. Voici une analyse complète axée sur les applications uniques :
Photovoltaïque organique (OPV)
Ce composé est utilisé dans la conception et la synthèse de semi-conducteurs organiques pour les applications OPV en raison de sa capacité d'absorption, de ses niveaux d'énergie et de sa stabilité thermique .
Chimie médicinale
Il sert d'intermédiaire clé pour la synthèse de produits pharmaceutiques qui traitent des affections telles que le cancer, l'inflammation et les infections bactériennes .
Développement de capteurs
Les dérivés du composé sont explorés pour la création de capteurs, en particulier pour la détection d'ions métalliques dans divers environnements .
Synthèse de dérivés du thiophène
Il est utilisé dans la synthèse de dérivés du thiophène qui sont essentiels dans diverses réactions chimiques et applications de la science des matériaux .
Étude des propriétés photophysiques
Les chercheurs utilisent ce composé pour étudier les propriétés photophysiques qui sont essentielles pour comprendre les processus induits par la lumière .
Science des matériaux
En raison de ses propriétés structurelles, il est utilisé dans le développement de matériaux aux caractéristiques spécifiques requises dans les applications technologiques de pointe .
Mécanisme D'action
Target of Action
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate, also known as Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate, is a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments including cancer, inflammation, and bacterial infections
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Pharmacokinetics
The compound’s solubility in certain solvents suggests that it may have good bioavailability .
Result of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties .
Action Environment
It is known that the compound should be stored at room temperature, away from light, and under inert gas .
This compound offers an unparalleled opportunity to design novel therapeutic agents with unexplored potential for mitigating a range of medical afflictions .
Analyse Biochimique
Biochemical Properties
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications .
Cellular Effects
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity . This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings .
Dosage Effects in Animal Models
The effects of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding the compound’s behavior in different biological systems and its potential therapeutic applications .
Subcellular Localization
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHICDLJBHTOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


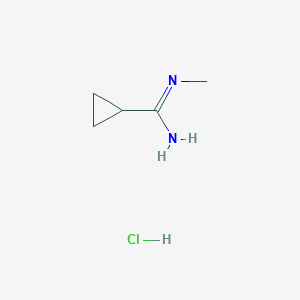
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)



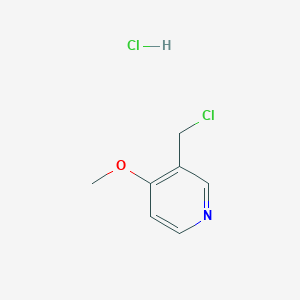
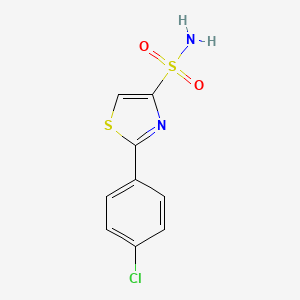
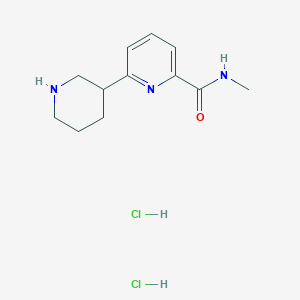



![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)
